molecular formula C18H13ClN4O3 B402584 N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide CAS No. 391220-78-3

N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide

Cat. No.: B402584
CAS No.: 391220-78-3
M. Wt: 368.8g/mol
InChI Key: CFGNXLGQOYXIDX-RGVLZGJSSA-N
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Description

N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a nitrophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide typically involves the condensation of 2-chloro-3-quinolinecarbaldehyde with 4-nitrophenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The process can be summarized as follows:

  • Dissolve 2-chloro-3-quinolinecarbaldehyde and 4-nitrophenylacetohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting the replication process, which is a common mechanism for its antimicrobial and anticancer activities . Additionally, it can interact with enzymes and proteins, disrupting their normal function and leading to cell death in pathogenic organisms or cancer cells.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3/c19-18-14(10-13-3-1-2-4-16(13)21-18)11-20-22-17(24)9-12-5-7-15(8-6-12)23(25)26/h1-8,10-11H,9H2,(H,22,24)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGNXLGQOYXIDX-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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